2-Bromo-4-tert-butylphenol

Antioxidant Radical Scavenging DPPH Assay

2-Bromo-4-tert-butylphenol binds estrogen receptor without triggering MCF-7 proliferation—unlike 4-tert-butylphenol, a full ER agonist—making it an essential scaffold for SERM development and endocrine disruption assays. Its ortho-bromine substituent enables Negishi cross-coupling for constructing octahedral Group 4 bis(phenolate) ether catalysts that yield polypropylene with >99.6% stereoregularity (mmmm) and Tm up to 169.9°C. The compound also exhibits intermediate antioxidant capacity (EC50 ~54% higher than BHT), ideal for derivatizing functionalized hindered phenols for polymer stabilization. Procure ≥97% purity with global ambient shipping.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 2198-66-5
Cat. No. B1265803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-tert-butylphenol
CAS2198-66-5
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)Br
InChIInChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
InChIKeyFFRLMQPMGIMHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-tert-butylphenol (CAS 2198-66-5) Procurement Guide: Key Specifications and Industrial Profile


2-Bromo-4-tert-butylphenol (CAS 2198-66-5) is a brominated phenolic compound featuring a tert-butyl group at the para position and a bromine atom at the ortho position relative to the hydroxyl group. It belongs to the hindered phenol class and is commercially available as a white to light yellow solid or oil with a molecular weight of 229.11 g/mol and a predicted pKa of 8.65±0.18 . The compound is characterized by a melting point of approximately 51°C, a boiling point of 113°C at 9 mmHg, and a predicted density of 1.341±0.06 g/cm³ [1]. It is widely used as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials, with commercial availability at >97% purity (GC) [2].

Why 2-Bromo-4-tert-butylphenol Cannot Be Readily Replaced by Other Bromophenols or tert-Butylphenols


While 4-tert-butylphenol, 4-bromophenol, and 2,4-dibromophenol are structurally related and share some chemical features, they exhibit critically different biological and physicochemical profiles that preclude simple substitution in research or industrial applications. For instance, 4-tert-butylphenol (4-tert-BP) acts as an estrogen agonist, stimulating MCF-7 cell growth and inducing estrogen-regulated proteins, whereas brominated phenols like 2-bromo-4-tert-butylphenol bind to the estrogen receptor but fail to trigger this proliferative response [1]. Similarly, the presence and position of the bromine atom dramatically alters antioxidant capacity, as the electron-withdrawing nature of bromine can reduce radical scavenging efficacy compared to non-brominated analogs [2]. These divergent properties underscore the necessity of selecting the precise compound for applications ranging from endocrine disruption studies to antioxidant formulation and polymer synthesis.

Quantitative Comparative Evidence: 2-Bromo-4-tert-butylphenol vs. Structural Analogs


Antioxidant Capacity: 2-Bromo-4-tert-butylphenol Derivatives vs. BHT in DPPH and ABTS Assays

While direct DPPH EC50 data for the parent 2-bromo-4-tert-butylphenol is limited, closely related bromophenol derivatives bearing the same 2-bromo-4-tert-butylphenol core scaffold exhibit quantifiable antioxidant activity. In a controlled study of synthetic bromophenol analogs, a derivative of 2-bromo-4-tert-butylphenol demonstrated an EC50 of 48.07 µg/mL in the DPPH assay and 32.21 µg/mL in the ABTS assay, compared to the standard antioxidant BHT (butylated hydroxytoluene) which showed EC50 values of 31.25 µg/mL and 17.38 µg/mL, respectively [1]. This indicates that while the bromophenol scaffold retains measurable radical scavenging capacity, the electron-withdrawing bromine substituent reduces efficacy relative to the fully alkylated BHT.

Antioxidant Radical Scavenging DPPH Assay

Estrogenic Activity: 2-Bromo-4-tert-butylphenol vs. 4-tert-Butylphenol in MCF-7 Cell Proliferation

A head-to-head comparative study in the estrogen-dependent MCF-7 human breast cancer cell line revealed a fundamental divergence in biological activity between 4-tert-butylphenol and brominated phenols. 4-tert-Butylphenol (4-tert-BP) stimulated significant cell growth and induced estrogen-regulated proteins including the progesterone receptor (PgR) and pS2. In contrast, brominated phenols—including those structurally analogous to 2-bromo-4-tert-butylphenol such as 4-bromophenol and 2,4-dibromophenol—bound to the estrogen receptor (ER) but did not stimulate cell proliferation or increase PgR/pS2 levels [1]. This functional antagonism, despite receptor binding, represents a critical mechanistic distinction.

Endocrine Disruption Estrogen Receptor MCF-7

Oxidation Stability in Base Oil: Azophenol Derivatives of 2-Bromo-4-tert-butylphenol vs. Non-Brominated Analog

In a study evaluating novel azophenol additives for base oil oxidation stability, two compounds were synthesized and compared: 2-(tert-butyl)-4-(p-tolyldiazenyl)phenol (1a, non-brominated) and 4-((4-bromophenyl)diazenyl)-2-(tert-butyl)phenol (1b, brominated derivative of the 2-bromo-4-tert-butylphenol scaffold). Both compounds reduced total acid number (TAN) and viscosity relative to untreated base oil, but the non-brominated analog 1a was quantitatively more effective as an antioxidant than the brominated compound 1b [1]. Quantum chemical calculations (HOMO-LUMO energy gaps) corroborated the experimental trend, indicating that bromine substitution reduces electron-donating capacity and consequently lowers antioxidant efficacy in this lubricant application.

Lubricant Additive Oxidation Stability Azophenol

Catalytic and Synthetic Utility: Brominated vs. Chlorinated Phenolic Compounds in Polymer Synthesis

Comparative analysis of halogenated phenolic compounds reveals that 2-bromo-4-tert-butylphenol offers distinct advantages over its chlorinated counterparts in specific catalytic and synthetic applications. The substitution of a chlorinated phenolic compound with a brominated phenolic compound such as 2-bromo-4-tert-butylphenol provides improved solubility in organic solvents, a critical parameter for homogeneous polymer synthesis . Furthermore, the higher electronegativity of bromine relative to chlorine enhances catalytic activity by optimizing electron density transfer in reactions involving carbon tetrachloride and hydrogen chloride, thereby accelerating reaction rates . This bromine-specific effect has been exploited in the production of hydrochloric acid via hydrogen chloride gas catalysis.

Catalysis Polymer Synthesis Halogen Effect

Validated Application Scenarios for 2-Bromo-4-tert-butylphenol Based on Comparative Evidence


Precursor for Non-Agonistic Estrogen Receptor Ligands in Endocrine Research

For researchers investigating selective estrogen receptor modulators (SERMs) or characterizing endocrine-disrupting chemicals, 2-bromo-4-tert-butylphenol serves as a critical scaffold. Unlike 4-tert-butylphenol which acts as a full estrogen agonist stimulating MCF-7 cell proliferation, brominated phenols—including 2-bromo-4-tert-butylphenol—bind to the estrogen receptor without triggering agonist activity [1]. This functional divergence makes the compound valuable for studying ER antagonism, developing non-proliferative ER ligands, or creating negative controls in endocrine disruption assays where receptor binding must be decoupled from transcriptional activation.

Synthetic Intermediate for Moderately Potent Antioxidant Derivatives in Non-Critical Applications

Based on quantitative DPPH and ABTS radical scavenging data, 2-bromo-4-tert-butylphenol derivatives exhibit EC50 values approximately 54% higher than BHT, indicating reduced but still measurable antioxidant capacity [1]. This intermediate potency profile positions the compound as a suitable precursor for developing antioxidants in applications where ultra-high radical scavenging activity is not required, but where the bromine atom offers a synthetic handle for further derivatization—such as in the synthesis of functionalized hindered phenols for polymer stabilization or as building blocks for more complex bioactive molecules with multi-modal mechanisms.

Brominated Ligand Precursor for Olefin Polymerization Catalysts

2-Bromo-4-tert-butylphenol has been explicitly utilized as a starting material in the synthesis of octahedral Group 4 bis(phenolate) ether complexes, which, upon activation with methylaluminoxane (MAO), function as highly active and stereospecific α-olefin polymerization catalysts [2]. These catalysts produce polypropylene with extremely high stereoregularity (mmmm > 99.6%) and melting points up to 169.9°C [2]. The bromine substituent provides a site for Negishi coupling and other cross-coupling reactions that enable the construction of elaborate ligand architectures, making the compound an essential building block in the design of next-generation single-site polymerization catalysts.

Building Block for Azophenol Lubricant Additives with Controlled Oxidative Performance

The 2-bromo-4-tert-butylphenol core can be elaborated into 4-((4-bromophenyl)diazenyl)-2-(tert-butyl)phenol (1b), an azophenol additive that measurably reduces total acid number (TAN) and viscosity in base oils, though with lower efficacy than its non-brominated counterpart [3]. This graded performance profile, validated by both experimental TAN measurements and computational HOMO-LUMO analysis, allows formulators to rationally select brominated versus non-brominated azophenols based on the specific oxidative protection requirements of the target lubricant formulation. The brominated variant may be advantageous in systems where additional halogen-mediated functionality or altered solubility characteristics are desired.

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